molecular formula C25H24N2O5S B2984584 N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 900004-66-2

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2984584
CAS No.: 900004-66-2
M. Wt: 464.54
InChI Key: FETYQURXBIKVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with benzyl, trimethoxy, and methoxybenzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzoyl chloride with N-benzyl-5-methoxy-1,3-benzothiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide group can produce primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the benzamide and benzothiazolyl groups.

    N-benzyl-3,4,5-trimethoxybenzamide: Similar structure but without the benzothiazolyl group.

    N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide: Lacks the benzyl and trimethoxy groups.

Uniqueness

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its combination of benzyl, trimethoxy, and benzothiazolyl groups, which confer distinct electronic and steric properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-benzyl-3,4,5-trimethoxy-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-29-18-10-11-22-19(14-18)26-25(33-22)27(15-16-8-6-5-7-9-16)24(28)17-12-20(30-2)23(32-4)21(13-17)31-3/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETYQURXBIKVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.